molecular formula C14H14N2O2S B2887521 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 334506-30-8

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No.: B2887521
CAS No.: 334506-30-8
M. Wt: 274.34
InChI Key: LNZPFNUBYQIFIC-UHFFFAOYSA-N
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Description

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Mechanism of Action

Target of Action

The primary target of the compound “2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to the death of the bacteria.

Mode of Action

The compound interacts with its target enzyme through a process known as molecular docking . The compound fits into the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibits the enzyme’s function and disrupts the biosynthesis of peptidoglycan. As a result, the bacterial cell wall cannot form properly, which leads to the death of the bacteria.

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption of the pathway leads to the death of the bacteria, as they are unable to maintain their structural integrity.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For example, it has demonstrated inhibitory potential against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes or ketones under specific conditions. One common method involves the use of acetonitrile as a solvent, with reagents such as 4-mercaptopyridine, DIEA (N,N-diisopropylethylamine), and potassium iodide. The reaction is carried out at elevated temperatures, often around 110°C, for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms onto the benzothiazole ring .

Scientific Research Applications

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one stands out due to its unique combination of a benzothiazole core with a methoxyphenyl group. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-amino-5-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-10-4-2-8(3-5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZPFNUBYQIFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(=O)C2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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